4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thiophene and benzamide groups. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with the imidazole derivative.
Introduction of the Thiophene Group: This is typically done via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and imidazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and imidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene and benzamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Benzamide Derivatives: Compounds such as sulpiride and tiapride.
Uniqueness
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of imidazole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h4,7-14,18H,1-3,5-6,15-16H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCEHBTXFTWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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